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Introduction
AMG 900 is a potent and highly selective, orally bioavailable pan-Aurora kinase inhibitor with

demonstrated preclinical activity against a variety of tumor types, including those resistant to

conventional chemotherapies like taxanes.[1][2][3] Aurora kinases (A, B, and C) are critical

regulators of mitosis, and their overexpression in various cancers is linked to poor prognosis.[4]

[5][6][7] AMG 900 inhibits the activity of all three Aurora kinases, leading to mitotic arrest,

polyploidy, and ultimately, apoptosis in cancer cells.[4][5][8][9][10] This document provides

detailed protocols and application notes for the preparation and in vivo use of AMG 900 in

animal models, based on preclinical studies.

Mechanism of Action
AMG 900 functions as an ATP-competitive inhibitor of Aurora kinases A, B, and C.[6][11]

Inhibition of Aurora A disrupts centrosome maturation and spindle assembly, while inhibition of

Aurora B interferes with the spindle assembly checkpoint and cytokinesis.[5] A key downstream

effect of Aurora B inhibition is the suppression of histone H3 phosphorylation at Serine 10 (p-

Histone H3), a critical event for chromosome condensation and segregation.[1][3][7][9] This

disruption of mitotic processes leads to endoreduplication and polyploidy, ultimately triggering

apoptosis in proliferating tumor cells.[1][5][9][10]
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Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis and leading to apoptosis.
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In Vitro Potency of AMG 900
Parameter Value Cell Lines Reference

IC50 (Aurora A) 5 nM Enzyme Assay [8][12]

IC50 (Aurora B) 4 nM Enzyme Assay [8][12]

IC50 (Aurora C) 1 nM Enzyme Assay [8][12]

EC50 (Cell

Proliferation)
0.7 - 5.3 nM

Panel of 26 tumor cell

lines
[12]

IC50 (p-Histone H3) 2 - 3 nM
Various tumor cell

lines
[12]

In Vivo Efficacy of AMG 900 in Xenograft Models
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Animal Model Tumor Type
Dosing
Schedule

Tumor Growth
Inhibition (TGI)

Reference

Athymic Nude

Mice
HCT116 (Colon)

15 mg/kg, b.i.d.,

2 days/week for

3 weeks

75% [1]

Athymic Nude

Mice

COLO 205

(Colon)

15 mg/kg, single

oral dose

>99% p-Histone

H3 inhibition
[13]

Athymic Nude

Mice

MDA-MB-231

(Breast)
Not specified

Significant

inhibition
[2]

Athymic Nude

Mice

MES-SA-Dx5

(Uterine)

15 mg/kg, b.i.d.,

2 days/week
84% [12]

Athymic Nude

Mice

NCI-H460-PTX

(Lung)

15 mg/kg, b.i.d.,

2 days/week
66% [12]

NOD/SCID

IL2γnull Mice
MOLM-13 (AML)

12.6 mg/kg/day

for 7 days

Significant

reduction in

tumor burden

[14]

NOD/SCID

IL2γnull Mice
MOLM-13 (AML)

22 mg/kg/day for

4 days

Significant

reduction in

tumor burden

[14]

Pharmacokinetic Parameters of AMG 900 in Preclinical
Species
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Species Clearance
Volume of
Distribution
(Vss)

Terminal Half-
life (T1/2)

Oral
Bioavailability

Mouse Low to Moderate
< Total Body

Water
0.6 - 2.4 hours 31%

Rat Moderate
< Total Body

Water
0.6 - 2.4 hours Not Specified

Dog Low
< Total Body

Water
0.6 - 2.4 hours Not Specified

Monkey Low
< Total Body

Water
0.6 - 2.4 hours 107%

Data compiled from references[8][12][15][16][17].

Experimental Protocols
Preparation of AMG 900 for Oral Gavage
Materials:

AMG 900 powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)
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Formulation 1 (Suspension):[13]

Prepare a vehicle solution of 2% Hydroxypropyl methylcellulose (HPMC) and 1% Tween-80

in water, adjusted to pH 2.2.

Weigh the required amount of AMG 900 powder.

Suspend the AMG 900 powder in the vehicle solution to the desired final concentration.

Vortex thoroughly to ensure a uniform suspension. Use on the day of preparation.

Formulation 2 (Solution):[12]

Prepare a stock solution of AMG 900 in DMSO (e.g., 50 mg/mL).

In a sterile tube, add the required volume of the DMSO stock solution.

Add PEG300 to a final concentration of 40% (v/v) and mix well.

Add Tween-80 to a final concentration of 5% (v/v) and mix well.

Add saline to reach the final volume, resulting in a final solvent composition of 10% DMSO,

40% PEG300, 5% Tween-80, and 45% Saline.

Vortex thoroughly until a clear solution is obtained. If precipitation occurs, gentle heating

and/or sonication can be used to aid dissolution. Prepare fresh daily.

In Vivo Tumor Xenograft Efficacy Study
Animal Models:

Female athymic nude mice (4-6 weeks old) are commonly used for solid tumor xenografts.[1]

[13]

NOD/SCID or similar immunodeficient mice are suitable for hematopoietic tumor models

(e.g., AML).[9]

Procedure:
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Cell Culture and Implantation:

Culture human tumor cells (e.g., HCT116, COLO 205, MOLM-13) under standard

conditions.[13]

For solid tumors, subcutaneously inject 2 x 10^6 cells in a 100 µL volume of 50% Matrigel

in the flank of each mouse.[12][13]

For systemic models like AML, inject tumor cells intravenously.

Tumor Growth Monitoring:

Allow tumors to reach a palpable size (e.g., approximately 200 mm³).[12][13]

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

using the formula: (Length x Width²)/2.

Animal Grouping and Treatment:

Randomize mice into treatment and vehicle control groups (n=10 per group).[12][13]

Administer AMG 900 or vehicle solution orally via gavage according to the desired dosing

schedule (e.g., 15 mg/kg, twice daily, for 2 consecutive days per week).[1][6][11]

Data Collection and Analysis:

Monitor animal body weight and overall health throughout the study.[11]

At the end of the study, euthanize the mice and excise the tumors.

Measure final tumor weights and volumes.

Calculate Tumor Growth Inhibition (TGI) using the formula: %TGI = (1 - (Mean tumor

volume of treated group / Mean tumor volume of control group)) x 100.

Tissues can be collected for pharmacodynamic (e.g., p-Histone H3 analysis) and

histological analysis.[12][13]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://www.benchchem.com/product/b1683941?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/70/23/9846/561187/Preclinical-Evaluation-of-AMG-900-a-Novel-Potent
https://aacrjournals.org/mct/article/8/12_Supplement/C194/237776/Abstract-C194-In-vivo-characterization-of-AMG-900
https://www.researchgate.net/publication/311877454_Abstract_C194_In_vivo_characterization_of_AMG_900_an_orally_active_small_molecule_inhibitor_of_aurora_kinases_in_phase_1_clinical_trials
https://www.researchgate.net/publication/311877454_Abstract_C194_In_vivo_characterization_of_AMG_900_an_orally_active_small_molecule_inhibitor_of_aurora_kinases_in_phase_1_clinical_trials
https://www.medchemexpress.com/amg-900.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4221688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Xenograft Study

Start

Tumor Cell Culture

Subcutaneous Implantation
in Nude Mice

Tumor Growth Monitoring

Randomization into
Treatment Groups

Oral Administration of
AMG 900 or Vehicle

Monitor Tumor Volume
& Body Weight

Study Endpoint

Tumor Excision &
Data Analysis (TGI, PD)

End

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1683941?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for an in vivo xenograft efficacy study with AMG 900.

Pharmacodynamic (PD) Biomarker Analysis: p-Histone
H3
Objective: To confirm target engagement of AMG 900 in vivo by measuring the inhibition of

Histone H3 phosphorylation.[1]

Procedure:

Administer a single oral dose of AMG 900 or vehicle to tumor-bearing mice.[1]

At various time points post-dose (e.g., 3, 6, 9 hours), collect tumors and/or surrogate tissues

like bone marrow.[1][13]

Process the tissues for analysis by:

Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and section. Stain

sections with an antibody specific for p-Histone H3 (Ser10) and a suitable secondary

antibody for visualization.[1]

Flow Cytometry: Prepare single-cell suspensions from tumors or bone marrow. Fix and

permeabilize the cells, then stain with a fluorescently labeled anti-p-Histone H3 antibody

and a DNA dye (e.g., DAPI) for cell cycle analysis.[13]

Quantify the percentage of p-Histone H3 positive cells. A dose-dependent decrease in p-

Histone H3 levels is expected with AMG 900 treatment.[1][13]

Safety and Toxicology
In preclinical animal studies, efficacious doses of AMG 900 have been associated with

transient body weight loss (0-10%) and a reduction in bone marrow cellularity.[11] These on-

target effects are consistent with the inhibition of proliferating normal cells. The neutropenia

induced by AMG 900 can be mitigated by co-administration with G-CSF.[11]

Conclusion
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AMG 900 is a promising pan-Aurora kinase inhibitor with significant anti-tumor activity in a

range of preclinical models, including those with multidrug resistance. The protocols outlined in

this document provide a framework for conducting in vivo studies to further evaluate the

therapeutic potential of AMG 900. Careful consideration of dosing, formulation, and appropriate

pharmacodynamic markers is crucial for successful and reproducible experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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